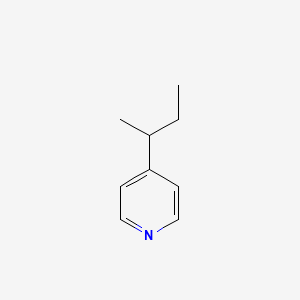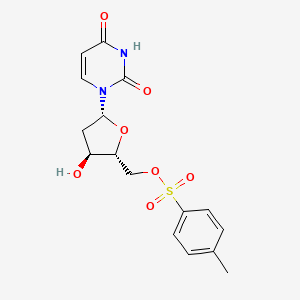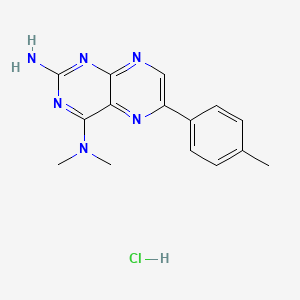
N4,N4-Dimethyl-6-(4-methylphenyl)-2,4-pteridinediamine hydrochloride
描述
N4,N4-Dimethyl-6-(4-methylphenyl)-2,4-pteridinediamine hydrochloride is a synthetic organic compound belonging to the pteridine family Pteridines are heterocyclic compounds that play significant roles in various biological processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4-Dimethyl-6-(4-methylphenyl)-2,4-pteridinediamine hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pteridine core: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the dimethylamino group: This step might involve the use of dimethylamine in the presence of a catalyst.
Attachment of the 4-methylphenyl group: This can be done via a substitution reaction using a suitable aryl halide.
Hydrochloride formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
化学反应分析
Types of Reactions
N4,N4-Dimethyl-6-(4-methylphenyl)-2,4-pteridinediamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, aryl halides, in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the pteridine core.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N4,N4-Dimethyl-6-(4-methylphenyl)-2,4-pteridinediamine hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
相似化合物的比较
Similar Compounds
Pteridine derivatives: Compounds with similar pteridine cores but different substituents.
Aminopterin: A related compound with known biological activity.
Methotrexate: Another pteridine derivative used in chemotherapy.
Uniqueness
N4,N4-Dimethyl-6-(4-methylphenyl)-2,4-pteridinediamine hydrochloride is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other pteridine derivatives.
属性
IUPAC Name |
4-N,4-N-dimethyl-6-(4-methylphenyl)pteridine-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6.ClH/c1-9-4-6-10(7-5-9)11-8-17-13-12(18-11)14(21(2)3)20-15(16)19-13;/h4-8H,1-3H3,(H2,16,17,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDHEVZKZKXDDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C3C(=N2)C(=NC(=N3)N)N(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704416 | |
| Record name | N~4~,N~4~-Dimethyl-6-(4-methylphenyl)pteridine-2,4-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278799-96-5 | |
| Record name | N~4~,N~4~-Dimethyl-6-(4-methylphenyl)pteridine-2,4-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


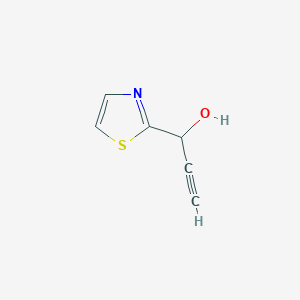
![2-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methylene]malononitrile](/img/structure/B3326645.png)
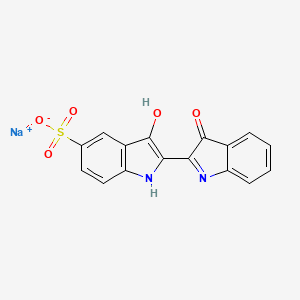
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B3326661.png)
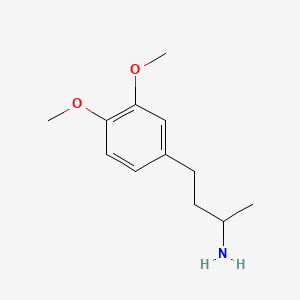
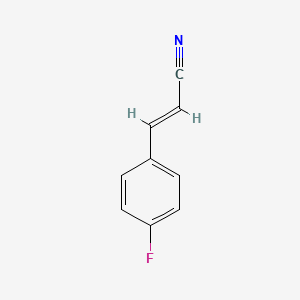
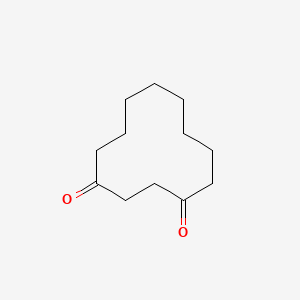
![5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B3326689.png)
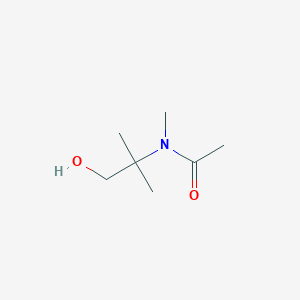
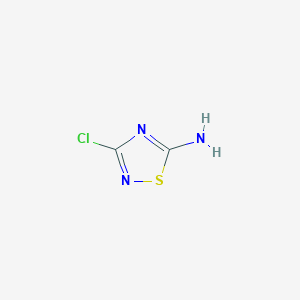
![2-Azabicyclo[4.2.0]octane](/img/structure/B3326703.png)
